1-(2-chloro-6-fluorobenzyl)-N-(4-ethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-ETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorofluorophenyl group, an ethylphenyl group, and a dihydropyridine core, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-ETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process often begins with the preparation of the chlorofluorophenyl and ethylphenyl intermediates, which are then coupled with a dihydropyridine derivative under controlled conditions. Common reagents used in these reactions include palladium catalysts for coupling reactions, and various solvents such as dichloromethane and ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure adjustments, and the use of high-purity reagents. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-ETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine or fluorine atoms with other functional groups .
Scientific Research Applications
1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-ETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-ETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. For example, it may bind to enzyme active sites, altering their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-3,3-DIMETHYL-2-OXO-N-[(2,4,6-TRIFLUOROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOLE-6-CARBOXAMIDE
- 8-CHLORO-6-(2-FLUOROPHENYL)-1-METHYL-4H-[1,2,4]TRIAZOLO[4,3-A][1,4]BENZODIAZEPINE
- 8-CHLORO-6-(2-FLUOROPHENYL)-1-METHYL-4H-IMIDAZO[1,5-A][1,4]BENZODIAZEPINE
Uniqueness
What sets 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-ETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C21H18ClFN2O2 |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-ethylphenyl)-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C21H18ClFN2O2/c1-2-14-6-9-16(10-7-14)24-21(27)15-8-11-20(26)25(12-15)13-17-18(22)4-3-5-19(17)23/h3-12H,2,13H2,1H3,(H,24,27) |
InChI Key |
HFKPMAJVIVZWQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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